

Cinnoline-3-carbaldehyde: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Cinnoline-3-carbaldehyde*

Cat. No.: *B1356709*

[Get Quote](#)

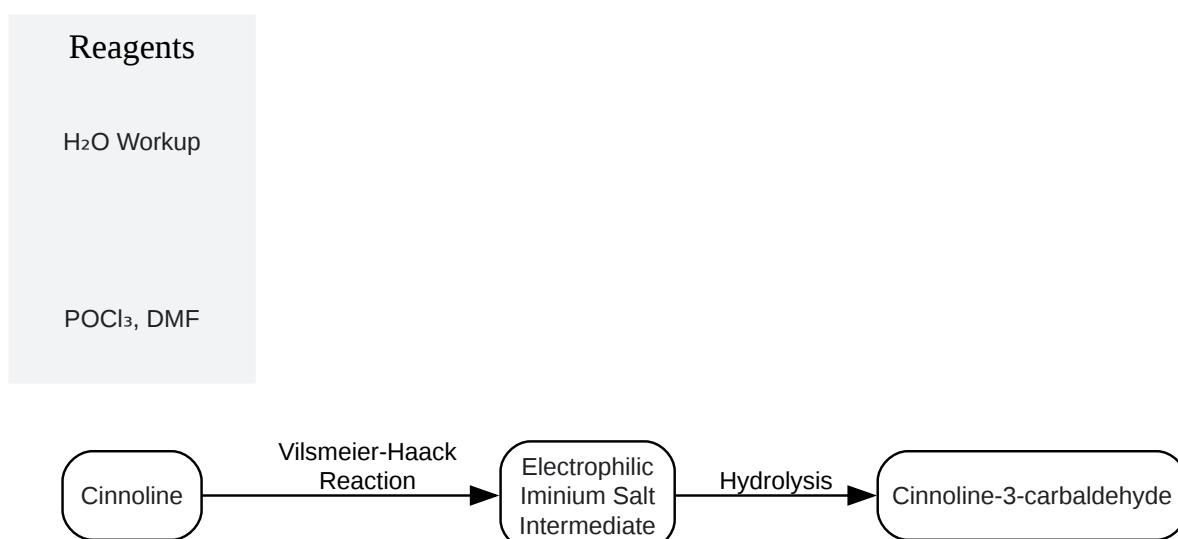
Abstract

Cinnoline-3-carbaldehyde, a key derivative of the cinnoline heterocyclic system, presents a scaffold of significant interest in medicinal chemistry and materials science. As a bioisostere of the more extensively studied quinoline-3-carbaldehyde, it offers a unique electronic and structural profile with the potential for novel pharmacological activities. This technical guide provides a comprehensive overview of the physical and chemical properties of **Cinnoline-3-carbaldehyde**. In the absence of extensive direct experimental data for this specific molecule, this guide synthesizes information from established synthetic routes for cinnoline derivatives, the known reactivity of the cinnoline ring and heterocyclic aldehydes, and spectroscopic data from analogous compounds to present a robust predictive profile. This document is intended to serve as a foundational resource for researchers, enabling further exploration and application of this promising, yet under-documented, chemical entity.

Introduction to the Cinnoline Scaffold

Cinnoline, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridazine ring, is a structural isomer of other naphthyridines such as quinoline, quinoxaline, and phthalazine. The presence of two adjacent nitrogen atoms in the heterocyclic ring imparts distinct electronic properties to the cinnoline system, influencing its reactivity and potential as a pharmacophore.^[1] Cinnoline derivatives have garnered considerable attention in medicinal chemistry due to their broad spectrum of biological activities, including antibacterial, antifungal,

anti-inflammatory, and antitumor properties.[2][3][4] The strategic placement of a carbaldehyde group at the 3-position of the cinnoline ring introduces a versatile functional handle for a wide array of chemical transformations, making **Cinnoline-3-carbaldehyde** a valuable intermediate in the synthesis of more complex molecules.


Synthesis of Cinnoline-3-carbaldehyde: Plausible Synthetic Routes

While specific, detailed experimental protocols for the synthesis of **Cinnoline-3-carbaldehyde** are not widely reported in the literature, its preparation can be approached through established methods for the formylation of heterocyclic systems or the oxidation of a corresponding methyl-substituted precursor.

Vilsmeier-Haack Formylation of Cinnoline

The Vilsmeier-Haack reaction is a widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5] The reaction utilizes a Vilsmeier reagent, typically generated *in situ* from phosphoryl chloride (POCl_3) and a substituted amide such as N,N-dimethylformamide (DMF). The electrophilic nature of the Vilsmeier reagent makes it suitable for the formylation of the cinnoline ring.

Proposed Reaction Scheme:

[Click to download full resolution via product page](#)

Figure 1: Proposed Vilsmeier-Haack synthesis of **Cinnoline-3-carbaldehyde**.

Experimental Considerations:

The regioselectivity of the Vilsmeier-Haack reaction on the cinnoline ring is a critical factor. Due to the electron-withdrawing nature of the pyridazine ring, electrophilic substitution on the carbocyclic ring is generally favored. However, under forcing conditions, formylation at the electron-deficient heterocyclic ring may occur. The reaction conditions, such as temperature and reaction time, would need to be carefully optimized to favor the formation of the 3-formyl derivative.

Oxidation of 3-Methylcinnoline

An alternative and potentially more regioselective route involves the oxidation of a precursor, 3-methylcinnoline. The methyl group at the 3-position can be selectively oxidized to an aldehyde using various oxidizing agents.

Proposed Reaction Scheme:


[Click to download full resolution via product page](#)

Figure 2: Proposed synthesis via oxidation of 3-methylcinnoline.

Experimental Considerations:

Common oxidizing agents for the conversion of benzylic methyl groups to aldehydes include selenium dioxide (SeO_2) or manganese dioxide (MnO_2). The choice of oxidant and reaction conditions would be crucial to avoid over-oxidation to the corresponding carboxylic acid. This method offers the advantage of unambiguous regiochemistry, provided that 3-methylcinnoline is readily accessible.

Physical and Chemical Properties

Direct experimental data for the physical properties of **Cinnoline-3-carbaldehyde** are scarce. However, we can infer its likely properties based on the parent cinnoline molecule and by comparison with its well-characterized isomer, quinoline-3-carbaldehyde.

Predicted Physical Properties

Property	Predicted Value/Observation	Basis for Prediction
Molecular Formula	C ₉ H ₆ N ₂ O	-
Molecular Weight	158.16 g/mol	-
Appearance	Likely a pale yellow to off-white solid	Based on the appearance of cinnoline and many of its derivatives. [1]
Melting Point	Expected to be a solid with a defined melting point, likely in the range of 80-120 °C	Comparison with quinoline-3-carbaldehyde (m.p. 68-71 °C) and other substituted cinnolines. The presence of the polar aldehyde group and the cinnoline core would suggest a higher melting point than the parent cinnoline (39 °C).
Solubility	Sparingly soluble in water; soluble in common organic solvents such as ethanol, DMSO, and chlorinated solvents.	The polar aldehyde group may impart some water solubility, but the aromatic core will dominate.
pKa	The cinnoline nitrogen atoms are weakly basic.	The pKa of the parent cinnoline is 2.64. The electron-withdrawing aldehyde group at the 3-position is expected to further reduce the basicity of the ring nitrogens.

Chemical Reactivity

The chemical reactivity of **Cinnoline-3-carbaldehyde** is dictated by the interplay between the cinnoline ring system and the aldehyde functional group.

The cinnoline ring is generally less reactive towards electrophilic substitution than benzene due to the electron-withdrawing effect of the two nitrogen atoms. Electrophilic attack typically occurs on the benzene ring, preferentially at the 5- and 8-positions.[6]

Nucleophilic substitution, on the other hand, is favored on the electron-deficient pyridazine ring, particularly at the 4-position.[7] The presence of the aldehyde group at the 3-position will further influence the electronic distribution and reactivity of the ring.

Figure 3: General reactivity map of the cinnoline ring system.

The aldehyde group at the 3-position is expected to exhibit typical reactivity for aromatic aldehydes, serving as a versatile handle for various synthetic transformations.[8][9]

- **Oxidation:** The aldehyde can be readily oxidized to the corresponding Cinnoline-3-carboxylic acid using standard oxidizing agents such as potassium permanganate (KMnO_4) or chromic acid (H_2CrO_4).
- **Reduction:** Reduction of the aldehyde group can yield the corresponding alcohol, 3-(hydroxymethyl)cinnoline, using reducing agents like sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4).
- **Condensation Reactions:** The aldehyde can participate in various condensation reactions, such as the Wittig reaction to form alkenes, or condensation with amines to form imines (Schiff bases). These reactions are fundamental in building molecular complexity.
- **Nucleophilic Addition:** The carbonyl carbon of the aldehyde is electrophilic and susceptible to nucleophilic attack by organometallic reagents (e.g., Grignard or organolithium reagents) to form secondary alcohols.

Predicted Spectroscopic Properties

The following spectroscopic data are predicted based on the known spectral properties of the cinnoline ring system and aromatic aldehydes.

¹H NMR Spectroscopy

The proton NMR spectrum of **Cinnoline-3-carbaldehyde** is expected to show distinct signals for the aldehyde proton and the aromatic protons of the cinnoline ring.

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constants (J, Hz)	Rationale
CHO	9.5 - 10.5	Singlet (s)	-	Typical range for aromatic aldehyde protons.
H-4	8.5 - 9.0	Singlet (s) or narrow doublet	Deshielded due to proximity to the aldehyde and ring nitrogen.	
H-5, H-8	7.8 - 8.2	Doublet (d) or Doublet of doublets (dd)	ortho: 7-9; meta: 1-3	Protons on the carbocyclic ring, deshielded by the aromatic system.
H-6, H-7	7.5 - 7.8	Triplet (t) or Doublet of doublets (dd)	ortho: 7-9; meta: 1-3	Protons on the carbocyclic ring.

¹³C NMR Spectroscopy

The carbon NMR spectrum will be characterized by a downfield signal for the carbonyl carbon and signals for the aromatic carbons of the cinnoline ring.

Carbon	Predicted Chemical Shift (δ , ppm)	Rationale
C=O	185 - 195	Typical range for aromatic aldehyde carbonyl carbons. [10]
C-3	145 - 155	Carbon bearing the aldehyde group, deshielded.
C-4	150 - 160	Deshielded by the adjacent nitrogen and the aldehyde group.
C-4a, C-8a	125 - 140	Bridgehead carbons.
C-5, C-6, C-7, C-8	120 - 135	Carbons of the benzene ring.

Infrared (IR) Spectroscopy

The IR spectrum of **Cinnoline-3-carbaldehyde** is expected to show characteristic absorption bands for the aldehyde and the aromatic ring.

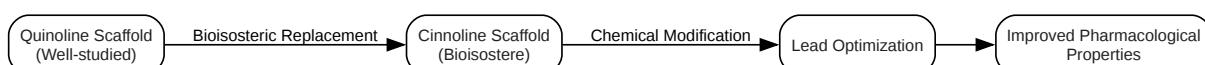
Functional Group	Predicted Absorption Frequency (cm ⁻¹)	Intensity	Rationale
C=O (carbonyl) stretch	1690 - 1715	Strong	Conjugated aromatic aldehyde.[11][12]
C-H (aldehyde) stretch	2720 - 2780 and 2820 - 2880	Medium to Weak	Characteristic Fermi doublets for the aldehyde C-H bond.
C=C and C=N (aromatic) stretch	1450 - 1600	Medium to Strong	Vibrations of the cinnoline ring system.
C-H (aromatic) bend	750 - 900	Strong	Out-of-plane bending vibrations.

Mass Spectrometry (MS)

The mass spectrum of **Cinnoline-3-carbaldehyde** is expected to show a prominent molecular ion peak ($M^{+}\cdot$). The fragmentation pattern will likely involve the loss of the formyl group or its components.

m/z	Fragment	Rationale
158	$[M]^{+}\cdot$	Molecular ion.
157	$[M-H]^{+}$	Loss of the aldehydic hydrogen radical.
130	$[M-CO]^{+}\cdot$	Loss of carbon monoxide.
129	$[M-CHO]^{+}$	Loss of the formyl radical.

Applications in Drug Development and Medicinal Chemistry


The cinnoline scaffold is recognized as a "privileged structure" in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities.^{[3][13][14]} The introduction of a 3-carbaldehyde group provides a key synthetic handle to explore and optimize these activities.

Potential Therapeutic Areas

- **Anticancer Agents:** Many cinnoline derivatives have demonstrated potent anticancer activity. The aldehyde functionality can be used to synthesize imines, hydrazones, and other derivatives that can be evaluated for their cytotoxic effects.
- **Antimicrobial Agents:** The cinnoline nucleus is present in compounds with antibacterial and antifungal properties.^[4] **Cinnoline-3-carbaldehyde** can serve as a starting material for the synthesis of novel antimicrobial agents.
- **Anti-inflammatory Agents:** Cinnoline derivatives have been investigated for their anti-inflammatory properties. The aldehyde can be transformed into various functional groups to modulate this activity.

Bioisosteric Replacement

Cinnoline can be considered a bioisostere of quinoline.^[15] Bioisosteric replacement is a common strategy in drug design to modify the physicochemical properties and biological activity of a lead compound.^[16] Given the extensive research into quinoline-based drugs, **Cinnoline-3-carbaldehyde** offers a valuable starting point for developing novel analogs with potentially improved efficacy, selectivity, or pharmacokinetic profiles.

[Click to download full resolution via product page](#)

Figure 4: Bioisosteric replacement strategy from quinoline to cinnoline.

Conclusion

Cinnoline-3-carbaldehyde represents a molecule of high synthetic potential, situated at the intersection of heterocyclic chemistry and drug discovery. While direct experimental data for this compound remain limited, a comprehensive understanding of its physical and chemical properties can be effectively inferred from the established chemistry of the cinnoline ring system, the predictable reactivity of aromatic aldehydes, and by comparison with its structural isomer, quinoline-3-carbaldehyde. This technical guide provides a foundational framework for researchers to embark on the synthesis, characterization, and application of **Cinnoline-3-carbaldehyde**, paving the way for the discovery of novel therapeutic agents and advanced materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cinnoline - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]
- 3. ijariit.com [ijariit.com]
- 4. thepharmajournal.com [thepharmajournal.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. researchgate.net [researchgate.net]
- 8. The Chemistry of Aldehydes and Ketones in the Synthesis of Hetero...: Ingenta Connect [ingentaconnect.com]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 12. eng.uc.edu [eng.uc.edu]
- 13. ijper.org [ijper.org]
- 14. zenodo.org [zenodo.org]
- 15. researchgate.net [researchgate.net]
- 16. Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel [1,2,4]triazino[2,3-c]quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Cinnoline-3-carbaldehyde: A Technical Guide for Researchers and Drug Development Professionals]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1356709#physical-and-chemical-properties-of-cinnoline-3-carbaldehyde>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com